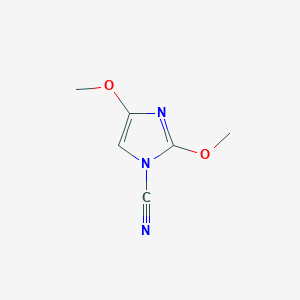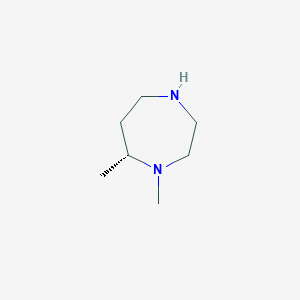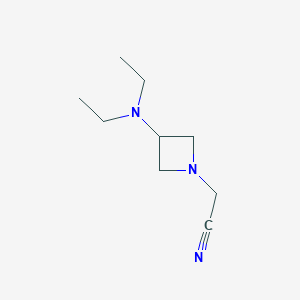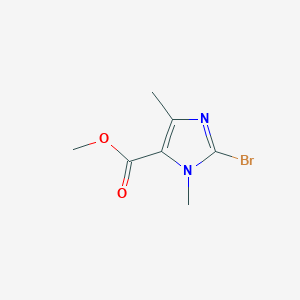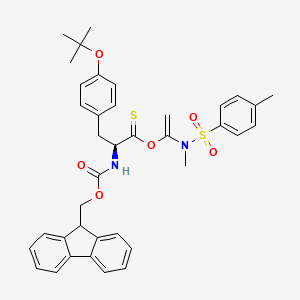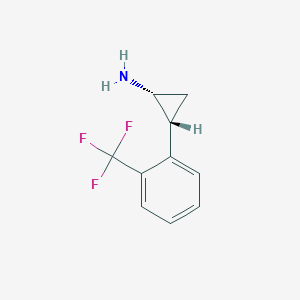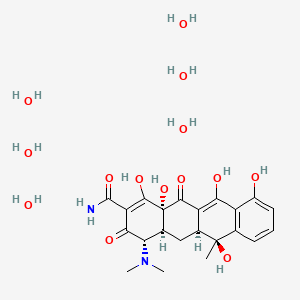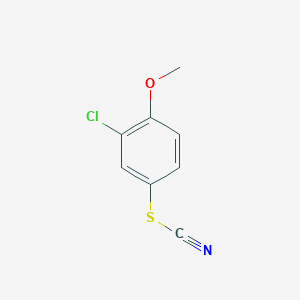
2-Chloro-1-methoxy-4-thiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6ClNOS It is characterized by the presence of a chlorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-thiocyanatobenzene typically involves the thiocyanation of 2-chloro-1-methoxybenzene. One common method is the nucleophilic substitution reaction where a thiocyanate ion (SCN-) replaces a leaving group on the benzene ring. This can be achieved using potassium thiocyanate (KSCN) in the presence of a suitable solvent such as acetone or ethanol, under reflux conditions.
Starting Material: 2-Chloro-1-methoxybenzene
Reagent: Potassium thiocyanate (KSCN)
Solvent: Acetone or ethanol
Conditions: Reflux
The reaction proceeds as follows:
C8H9ClO+KSCN→C8H6ClNOS+KCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control, continuous stirring, and efficient separation techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methoxy-4-thiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl or sulfinyl derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol
Oxidation: Hydrogen peroxide (H2O2) in acetic acid
Reduction: Hydrogen gas (H2) with a palladium catalyst
Major Products
Substitution: 2-Methoxy-4-thiocyanatoaniline
Oxidation: 2-Chloro-1-methoxy-4-sulfonylbenzene
Reduction: 2-Chloro-1-methoxy-4-aminobenzene
Aplicaciones Científicas De Investigación
2-Chloro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-methoxy-4-thiocyanatobenzene exerts its effects depends on the specific application. In biological systems, the thiocyanate group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-methoxy-4-nitrobenzene
- 2-Chloro-1-methoxy-4-aminobenzene
- 2-Chloro-1-methoxy-4-methylbenzene
Uniqueness
2-Chloro-1-methoxy-4-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of chlorine, methoxy, and thiocyanate groups on the benzene ring makes it a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
89818-36-0 |
|---|---|
Fórmula molecular |
C8H6ClNOS |
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
(3-chloro-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3 |
Clave InChI |
BWTPWIDNCMQOAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)SC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
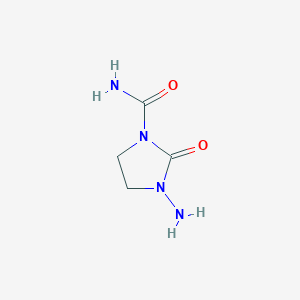
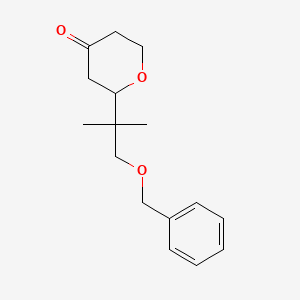
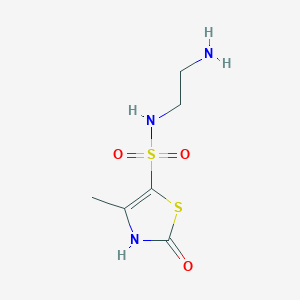
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
